4-Bromo-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a propan-2-yloxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with 4-(propan-2-yloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide moiety.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N’-[(E)-[4-(methoxyphenyl)methylidene]benzohydrazide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
4-Bromo-N’-[(E)-[4-(ethoxyphenyl)methylidene]benzohydrazide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .
Properties
Molecular Formula |
C17H17BrN2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-12(2)22-16-9-3-13(4-10-16)11-19-20-17(21)14-5-7-15(18)8-6-14/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
JJMDCCGHIGAJOQ-YBFXNURJSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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